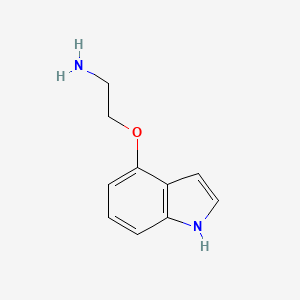
2-(1H-indol-4-yloxy)ethan-1-amine
Cat. No. B8738280
M. Wt: 176.21 g/mol
InChI Key: FZXIBIRCACCXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06110956
Procedure details


To a solution of 2-(1H-indol-4-yloxy)-acetonitrile (0.9 g, 5.2 mmol) in anhydrous ethyl ether (30 ml) was added lithium aluminum hydride (95%, 0.21 g, 5.2 mmol) at room temperature. The reaction was allowed to reflux for 2 hours, another equivalent of lithium aluminum hydride (0.21 g, 5.2 mmol) was added. The reaction was allowed to reflux for another 2 hours and then was quenched with 1N sodium hydroxide and water. The solid was removed by filtration and the filtrate was concentrated and dissolved in methanol and water. To a above mixture was added 2N hydrochloric acid until pH<3 and then extracted with ethyl ether. To the above aqueous layer was added sodium hydroxide until pH>9, the mixture was extracted with isopropanol-methylene (1:3). The combined organic layers were washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed under vacuum to afford 0.3 g (33%) of product as a brown solid. mp: 123-125° C.; MS EI m/e 177 (M+)




Name
Yield
33%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[C:5]([O:10][CH2:11][C:12]#[N:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[NH:1]1[C:9]2[C:4](=[C:5]([O:10][CH2:11][CH2:12][NH2:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=C(C=CC=C12)OCC#N
|
|
Name
|
|
|
Quantity
|
0.21 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.21 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for another 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched with 1N sodium hydroxide and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a above mixture was added 2N hydrochloric acid until pH<3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the above aqueous layer was added sodium hydroxide until pH>9
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with isopropanol-methylene (1:3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=CC2=C(C=CC=C12)OCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.3 g | |
| YIELD: PERCENTYIELD | 33% | |
| YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
